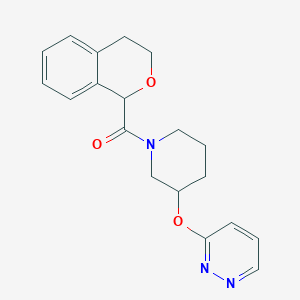

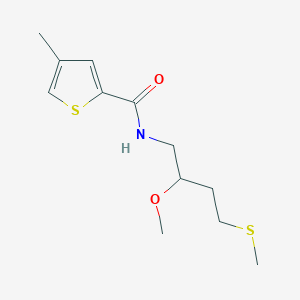

![molecular formula C18H15Cl2N3O5S2 B3000554 Ethyl 2-[2-(2,5-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate CAS No. 887209-76-9](/img/structure/B3000554.png)

Ethyl 2-[2-(2,5-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, "Ethyl 2-[2-(2,5-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate," is not directly mentioned in the provided papers. However, the papers discuss various ethyl acetate derivatives with potential pharmacological properties and methods for their synthesis. These compounds are characterized by the presence of a benzothiazole moiety and various substituents that may influence their chemical behavior and biological activity .

Synthesis Analysis

The synthesis of related compounds typically involves multicomponent reactions or modifications of existing functional groups. For example, a one-pot multicomponent reaction using Ni(NO3)2.6H2O as a catalyst was described for the synthesis of ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio)acetates . Similarly, ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate was synthesized from reactions of benzothiazole derivatives with ethyl bromocyanoacetate . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR, FT-IR, and FT-Raman, as well as X-ray diffraction . Density functional theory (DFT) calculations have been employed to support experimental results and provide insights into the electronic properties of these molecules .

Chemical Reactions Analysis

The reactivity of ethyl acetate derivatives is influenced by the presence of functional groups that can participate in further chemical transformations. For instance, the presence of cyano and amino groups in some derivatives allows for subsequent reactions to form more complex structures, such as triazolopyrimidine derivatives . The chemical behavior of the compound of interest would likely be influenced by its dichlorobenzoyl and sulfamoyl substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl acetate derivatives, such as thermal stability and solubility, are crucial for their practical applications. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) have been used to evaluate the stability of these compounds . The crystal structure of one derivative revealed the presence of non-classical hydrogen bonds and π-π interactions, which could affect the compound's solubility and crystallinity .

Applications De Recherche Scientifique

Tautomerism and Decomposition Studies

- Ethyl 2-[2-(2,5-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate demonstrates tautomerism, existing as a mixture of two tautomers. It decomposes to yield a significant percentage of (1,2-benzisothiazol-3-yl)acetonitrile when heated in dimethyl sulphoxide (Carrington et al., 1972).

Synthesis of Novel Compounds

- This compound has been utilized in the synthesis of novel compounds like ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate, achieved through reactions with benzothiazole, 2-methylbenzothiazole, or 2,5-dimethylbenzothiazole and ethyl bromocyanoacetate (Nassiri & Milani, 2020).

Anti-Inflammatory Applications

- Ethyl imidazo [2,1-b]thiazole-6- and imidazo[2,1-b]benzothiazole-2-acetates, derivatives of this compound, have been tested for their anti-inflammatory activity (Abignente et al., 1976).

Antibacterial Activity Studies

- Ethyl 2-(1H-imidazol-1-yl)acetate, a related compound, has been synthesized and its derivatives evaluated for antibacterial activity against common bacteria such as Proteus spp., S. pyogenes, Escherichia coli, and P. aeruginosa (Al-badrany et al., 2019).

Synthesis of Derivatives and Reactions

- Derivatives of ethyl 2-(benzo[d]thazol-2-yl)acetate have been synthesized and various reactions have been conducted to obtain different compounds, contributing to the understanding of the chemical properties and potential applications of these substances (Mohamed, 2014).

Antitumor Activity Research

- Compounds synthesized from ethyl 2-{5-R1-2-[N-(5-chloro-1H-benzo[d]imidazol-2(3H)-ylidene)sulfamoyl]-4-methylphenylthio}acetate have shown significant cytotoxic activity against various cancer cell lines, indicating potential in antitumor research (Tomorowicz et al., 2020).

Antimicrobial Agent Synthesis

- Synthesis of hydrazide derivatives from ethyl 2-(piperazin-1-yl) acetate and their evaluation as antimicrobial agents have been conducted, showcasing another potential application in combating bacterial infections (Al-Talib et al., 2016).

Propriétés

IUPAC Name |

ethyl 2-[2-(2,5-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2N3O5S2/c1-2-28-16(24)9-23-14-6-4-11(30(21,26)27)8-15(14)29-18(23)22-17(25)12-7-10(19)3-5-13(12)20/h3-8H,2,9H2,1H3,(H2,21,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKAKSZVQMGUIPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

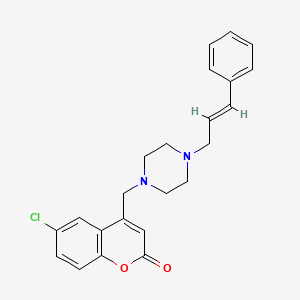

![2-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid](/img/structure/B3000475.png)

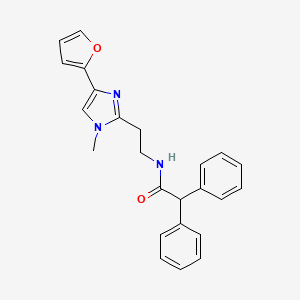

![2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B3000476.png)

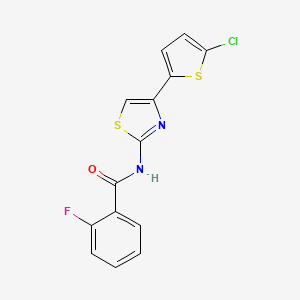

![(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B3000481.png)

![3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B3000483.png)

![2-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoic acid](/img/structure/B3000485.png)

![2,3-Dihydro-1,4-benzodioxin-3-yl-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone](/img/structure/B3000487.png)

![3-(2-methoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B3000491.png)